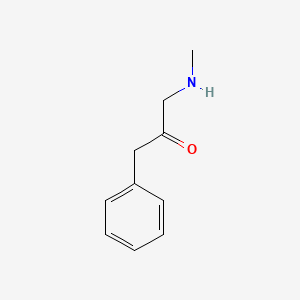
1-(Methylamino)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-3-phenylpropan-2-one is an organic compound that belongs to the class of phenylpropanones It is a synthetic compound with a structure that includes a phenyl group attached to a propanone backbone, with a methylamino group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(Methylamino)-3-phenylpropan-2-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in the presence of alcohols as solvents, and the mixture is heated to a temperature range of 60-100°C in a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel during the hydrogenation reduction process is common. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-phenylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of 1-(Methylamino)-3-phenylpropanol.
Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.
Scientific Research Applications
1-(Methylamino)-3-phenylpropan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Structurally similar but lacks the methylamino group.
Phenylpropanolamine: Similar structure with a hydroxyl group instead of a ketone.
Ephedrine: Contains a similar phenylpropanone backbone with additional functional groups.
Uniqueness
1-(Methylamino)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(methylamino)-3-phenylpropan-2-one |
InChI |
InChI=1S/C10H13NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
RSQMPBUCVJKLAI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


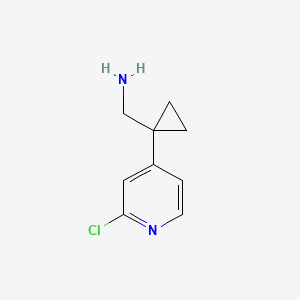
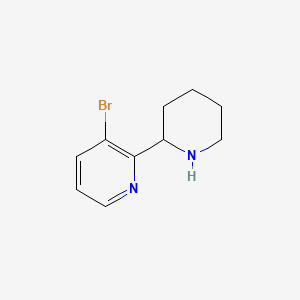
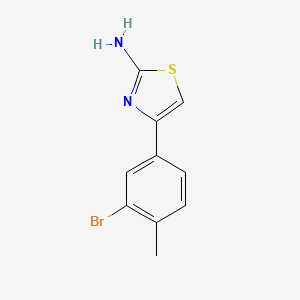
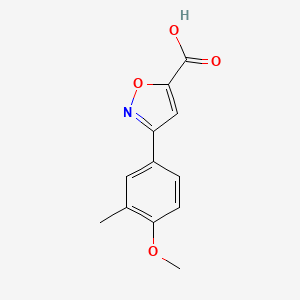
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
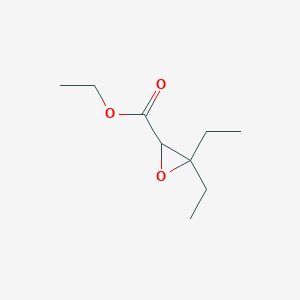
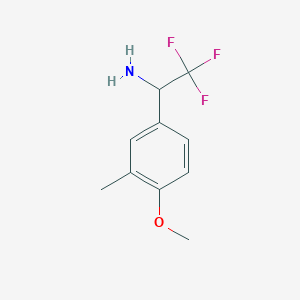
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
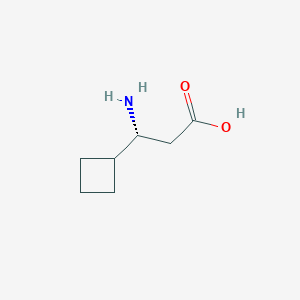
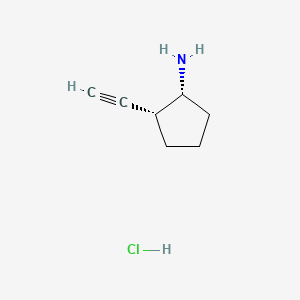
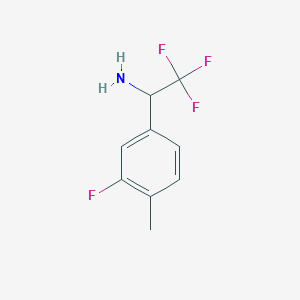

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
